Cas no 2172019-00-8 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid)

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid
- 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid
- 2172019-00-8
- EN300-1483621
-
- インチ: 1S/C28H34N2O5/c1-18(14-27(32)33)20-8-7-13-30(16-20)26(31)15-19(2)29-28(34)35-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,18-20,25H,7-8,13-17H2,1-2H3,(H,29,34)(H,32,33)
- InChIKey: YELZTKCZVKXJIW-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C1)C(C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483621-5000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 5000mg |
$2858.0 | 2023-09-28 | ||
Enamine | EN300-1483621-2500mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 2500mg |
$1931.0 | 2023-09-28 | ||
Enamine | EN300-1483621-100mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 100mg |
$867.0 | 2023-09-28 | ||
Enamine | EN300-1483621-1000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 1000mg |
$986.0 | 2023-09-28 | ||
Enamine | EN300-1483621-50mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 50mg |
$827.0 | 2023-09-28 | ||
Enamine | EN300-1483621-500mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 500mg |
$946.0 | 2023-09-28 | ||
Enamine | EN300-1483621-10000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 10000mg |
$4236.0 | 2023-09-28 | ||
Enamine | EN300-1483621-250mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 250mg |
$906.0 | 2023-09-28 | ||
Enamine | EN300-1483621-1.0g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}butanoic acid |
2172019-00-8 | 1g |
$0.0 | 2023-06-06 |
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acidに関する追加情報
Introduction to 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic Acid (CAS No. 2172019-00-8)
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid, identified by its CAS number 2172019-00-8, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid is characterized by its intricate arrangement of functional groups, which includes a piperidine ring, a fluorenylmethoxycarbonyl moiety, and multiple amino and carboxylic acid functionalities. These structural features contribute to its unique chemical properties and biological interactions, making it a valuable scaffold for drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of the fluorenylmethoxycarbonyl (Fmoc) group in this compound suggests potential applications in peptide synthesis and protease inhibition, which are critical areas in medicinal chemistry. Furthermore, the piperidine ring is known to enhance solubility and bioavailability, making it an attractive feature for drug candidates.
One of the most compelling aspects of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against specific enzymes and receptors involved in inflammatory and neurodegenerative disorders. For instance, studies have shown that analogs with similar structural motifs can interfere with the activity of cyclin-dependent kinases (CDKs), which are implicated in cancer progression.
The synthesis of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the Fmoc group necessitates specialized techniques such as solid-phase peptide synthesis (SPPS), which ensures high yield and purity. Additionally, the protection and deprotection strategies for the various functional groups must be carefully optimized to avoid side reactions.
Evaluation of the pharmacological properties of this compound has revealed several promising characteristics. In vitro studies have demonstrated that it can interact with target proteins in a manner consistent with its intended therapeutic effects. For example, preliminary data suggest that it may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and inflammation. This capability makes it a potential candidate for treating conditions such as rheumatoid arthritis and cancer.
The pharmacokinetic profile of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid is another critical factor that influences its clinical applicability. Research indicates that the compound exhibits moderate solubility in water and lipids, which suggests reasonable absorption and distribution upon administration. Furthermore, its metabolic stability appears to be favorable for achieving therapeutic levels without rapid degradation.
In conclusion, 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-ybutoic acid represents a significant advancement in pharmaceutical chemistry due to its complex structure and diverse biological activities. Its potential applications in treating inflammatory and neurodegenerative diseases make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for improving patient outcomes in various therapeutic areas.
2172019-00-8 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}butanoic acid) 関連製品
- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)
- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 212845-81-3(8-nitrochroman-4-ol)
- 951887-64-2(8-Chloro-8-nonenenitrile)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)
- 1226212-68-5(2-Ethyl-5-(4-fluorophenyl)aniline)
- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)




